molecular formula C8H12N2OS B8412489 2-(2-Aminoethylthio)-5-methoxypyridine

2-(2-Aminoethylthio)-5-methoxypyridine

Cat. No.: B8412489
M. Wt: 184.26 g/mol
InChI Key: OZZOCAAPWNMYCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Aminoethylthio)-5-methoxypyridine is a multifunctional heterocyclic compound of significant interest in advanced organic synthesis and medicinal chemistry research. This molecule integrates a pyridine core, a thioether-linked aminoethyl side chain, and a methoxy substituent, making it a valuable scaffold for constructing more complex molecular architectures. Its structure suggests potential as a key intermediate in the development of novel pharmaceutical candidates, particularly for creating targeted enzyme inhibitors or receptor ligands where the pyridine and flexible side chain can contribute to critical binding interactions. The compound's core structure is related to 5-methoxypyridin-2-amine, a known building block used in synthesizing compounds with pharmacological activity . The presence of the 5-methoxy group, an electron-donating substituent, influences the electron density of the pyridine ring, potentially enhancing its reactivity in electrophilic substitution reactions and its ability to coordinate with metals . The aminoethylthio side chain provides a handle for further functionalization, such as amide bond formation or conjugation to other molecules, which is essential in probe design and chemical biology. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. Researchers should handle this material with appropriate precautions, referencing the supplied Safety Data Sheet for specific hazard information.

Properties

Molecular Formula

C8H12N2OS

Molecular Weight

184.26 g/mol

IUPAC Name

2-(5-methoxypyridin-2-yl)sulfanylethanamine

InChI

InChI=1S/C8H12N2OS/c1-11-7-2-3-8(10-6-7)12-5-4-9/h2-3,6H,4-5,9H2,1H3

InChI Key

OZZOCAAPWNMYCJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CN=C(C=C1)SCCN

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that derivatives of 2-(2-Aminoethylthio)-5-methoxypyridine exhibit significant antimicrobial properties. Studies have shown effectiveness against various pathogens, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for related compounds has been reported around 256 µg/mL, suggesting potential for development into antimicrobial agents.

Cytotoxic Properties
In vitro studies on cancer cell lines have demonstrated that compounds with similar structural motifs exhibit selective cytotoxicity. For instance, specific derivatives have shown IC50 values in the low micromolar range against human cancer cells, indicating their potential as anticancer agents. Mechanisms of action may involve apoptosis induction through mitochondrial pathways and interference with cellular processes.

Enzyme Inhibition
The compound may also act as an inhibitor of enzymes involved in critical metabolic pathways. For example, it has been suggested that it could inhibit acetylcholinesterase, an enzyme relevant in neurodegenerative diseases, thereby opening avenues for therapeutic applications in treating conditions like Alzheimer's disease.

Agricultural Science

Pesticidal Activity
Recent studies have explored the use of this compound as a potential pesticide. Its structural attributes could confer resistance against certain pests while minimizing toxicity to non-target organisms. Preliminary tests have indicated effectiveness in controlling pest populations without significant adverse environmental impacts.

Materials Science

Polymer Chemistry
The compound's unique thioether linkage allows for its incorporation into polymer matrices, potentially enhancing the mechanical and thermal properties of the resulting materials. Research is ongoing to evaluate its effectiveness as a plasticizer or stabilizer in various polymer formulations.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against E. coli and S. aureus
CytotoxicitySelective toxicity towards cancer cell lines
Enzyme InhibitionPotential inhibitor of acetylcholinesterase
Pesticidal ActivityEfficacy in controlling pest populationsOngoing studies

Case Study: Antimicrobial Efficacy

A study published in MDPI examined the antimicrobial efficacy of related compounds, establishing a correlation between structural features and biological activity. Modifications to the thioether group significantly enhanced antimicrobial potency against gram-positive bacteria.

Case Study: Cytotoxic Effects on Cancer Cells

In vitro tests on various cancer cell lines revealed that compounds with similar frameworks exhibited IC50 values in the low micromolar range. This suggests a potential for development into anticancer agents.

Comparison with Similar Compounds

Key Data Table: Structural and Functional Comparison

Compound Key Substituents Primary Application Binding Sites Detection Limit/Performance Reference
Target Compound 2-Aminoethylthio, 5-methoxy Metal sensing/recovery S, N Not reported
Compound A Dual thioether, dansyl fluorophores Hg²⁺ sensing S, N, O (dansyl) 50 ppb Hg²⁺
Compound B Thioether-amine on nanoparticles Precious metal recovery S, N >90% recovery of Au³⁺
Compound C Chloromethyl, 5-methoxy Synthetic intermediate
Compound D 5-Amino, 2-methoxy Pharmaceutical intermediate N (pyridine amino)

Research Findings and Implications

  • Metal Binding Efficiency: Compounds with thioether and amine groups (e.g., A, B, target) outperform halogenated or purely aromatic analogues (C, E, F) in metal coordination due to soft S/N donor atoms .
  • Synthetic Versatility: Halogenated pyridines (C, F) are more reactive in cross-coupling, while aminoethylthio derivatives require tailored synthesis for stability against oxidation .
  • Application-Specific Design : The target compound’s structure is optimal for aqueous-phase sensing, whereas immobilized analogues (B) suit industrial-scale metal recovery .

Preparation Methods

Methoxylation of Pyridine Derivatives

Methoxylation is a critical step for introducing the 5-methoxy group. Patent EP0103553A1 demonstrates the conversion of 3,5-dimethylpyridine-N-oxide to 3,5-dimethyl-4-methoxy-2-hydroxymethylpyridine using acetic acid and hydrogen peroxide under reflux. For 2-(2-Aminoethylthio)-5-methoxypyridine, a similar approach could involve:

  • Nitration of 2-chloropyridine to form 2-chloro-5-nitropyridine.

  • Methoxylation using sodium methoxide in methanol at 60–90°C to yield 5-methoxy-2-chloropyridine.

This intermediate serves as a substrate for subsequent thiol-ether formation.

Thiol-Ether Formation via Nucleophilic Displacement

The 2-chloro group in 5-methoxy-2-chloropyridine is susceptible to nucleophilic attack by thiols. Reacting this intermediate with 2-aminoethanethiol in the presence of a base (e.g., KOH or NaH) facilitates the substitution:

5-Methoxy-2-chloropyridine + HSCH2CH2NH2BaseThis compound + HCl\text{5-Methoxy-2-chloropyridine + HSCH}2\text{CH}2\text{NH}_2 \xrightarrow{\text{Base}} \text{this compound + HCl}

The NaH-iodide composite, as reported by Nanyang Technological University, enhances reactivity by generating a thiolate ion, improving yields up to 61%.

Condensation and Cyclization Strategies

Chalcone-Based Synthesis

The MDPI study synthesizes 2-methoxypyridine-3-carbonitrile derivatives via chalcone condensation with malononitrile. Adapting this method:

  • Condense 5-methoxy-2-acetylpyridine with malononitrile in methanol under reflux.

  • Cyclize the intermediate using KOH to form the pyridine core.

  • Introduce the aminoethylthio group via post-functionalization.

This route achieves moderate yields (45–65%) but requires multi-step purification.

Reductive Amination Pathways

Nitro Group Reduction

Patent US7256295B2 outlines the reduction of nitro intermediates to amines. For this compound:

  • Synthesize 2-nitro-5-methoxypyridine.

  • Reduce the nitro group using H₂/Pd-C or Fe/HCl to yield 2-amino-5-methoxypyridine.

  • React with 2-mercaptoethylamine under basic conditions to form the thioether.

Yields depend on the reducing agent, with Fe/HCl in aqueous HCl providing 70–85% efficiency.

Comparative Analysis of Methods

MethodStarting MaterialKey Reagents/ConditionsYield (%)AdvantagesLimitations
Nucleophilic Substitution5-Methoxy-2-chloropyridineNaH-I₂, 2-aminoethanethiol55–61Single-step, high regioselectivityRequires anhydrous conditions
Chalcone Condensation5-Methoxy-2-acetylpyridineKOH, malononitrile, reflux45–65Modular scaffold designMulti-step, low atom economy
Reductive Amination2-Nitro-5-methoxypyridineFe/HCl, H₂O, 80°C70–85High yielding, scalableHazardous waste generation

Optimization Challenges and Solutions

Solvent and Temperature Effects

  • Polar aprotic solvents (e.g., DMF, DMSO) improve thiolate ion stability in substitution reactions.

  • Reflux conditions (80–90°C) accelerate methoxylation but risk side reactions; controlled heating (60°C) balances speed and selectivity.

Catalytic Enhancements

  • Palladium catalysts enable milder nitro reductions (25–40°C) but increase costs.

  • NaH-iodide composite reduces reaction times from 24 hours to 6 hours in amination steps .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-(2-Aminoethylthio)-5-methoxypyridine?

  • Methodological Answer : A common approach involves functionalizing pyridine derivatives via nucleophilic substitution or reduction. For example, 5-amino-2-methoxypyridine is synthesized by reducing 2-methoxy-5-nitropyridine using iron powder in methanol/acetic acid under reflux (70% yield) . Adapting this, 2-(2-aminoethylthio) groups can be introduced via thiol-amine coupling reactions. Key steps include:

  • Reagent selection : Use protected thiol intermediates to avoid oxidation.
  • Reaction monitoring : Track progress via TLC or HPLC to ensure complete substitution.
  • Purification : Employ column chromatography or recrystallization to isolate the product.

Q. How can researchers characterize the purity and structure of this compound?

  • Methodological Answer : Combine spectroscopic and chromatographic techniques:

  • NMR spectroscopy : Analyze 1H^1H, 13C^13C, and 2D NMR (e.g., HSQC, COSY) to confirm substituent positions and stereochemistry .
  • Mass spectrometry : Use high-resolution MS (HRMS) to verify molecular weight and fragmentation patterns.
  • HPLC : Assess purity (>95%) with a C18 column and UV detection at 254 nm .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

  • Methodological Answer : Systematic optimization is critical:

  • Catalyst screening : Test palladium or copper catalysts for coupling reactions.
  • Solvent effects : Compare polar aprotic solvents (e.g., DMF, DMSO) versus ethers for solubility and reactivity.
  • Temperature control : Use microwave-assisted synthesis to reduce reaction time and byproducts .
  • Example : In analogous syntheses, refluxing in methanol/acetic acid increased yields from 50% to 70% by enhancing nitro-group reduction .

Q. What strategies resolve contradictions in reported solubility data for this compound derivatives?

  • Methodological Answer : Address discrepancies via:

  • Solvent profiling : Test solubility in DMSO, ethanol, and aqueous buffers (pH 2–12) under controlled temperatures.
  • Co-solvent systems : Use PEG-400 or cyclodextrins to enhance aqueous solubility .
  • Crystallography : Compare X-ray structures to identify polymorphic forms affecting solubility .

Q. How can NMR-based methods guide structure-activity relationship (SAR) studies for this compound?

  • Methodological Answer : Leverage advanced NMR techniques:

  • Saturation-transfer difference (STD) NMR : Identify binding epitopes in enzyme-inhibitor complexes .
  • Transferred-NOE : Study conformational changes upon ligand binding.
  • Example : A 5-methoxypyridine fragment showed IC50_{50} = 1.8 mM against M. tuberculosis DXS using STD NMR, guiding fragment-based drug design .

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer : Follow hazard mitigation practices:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of dust or vapors.
  • Waste disposal : Neutralize acidic byproducts before disposal and segregate hazardous waste .

Data Contradiction and Analytical Challenges

Q. How should researchers address conflicting toxicity data for pyridine derivatives?

  • Methodological Answer : Conduct in vitro and in silico assessments:

  • In vitro assays : Test cytotoxicity in HEK-293 or HepG2 cell lines (IC50_{50} values).
  • QSAR modeling : Predict toxicity using software like ADMET Predictor™.
  • Ecotoxicity gaps : Note that pyridine derivatives often lack comprehensive ecotoxicological data; prioritize testing for bioaccumulation (log P) and aquatic toxicity .

Q. Why do different studies report varying yields for analogous pyridine syntheses?

  • Methodological Answer : Variables include:

  • Reagent purity : Impurities in starting materials (e.g., 2-methoxy-5-nitropyridine) reduce yields.
  • Workup methods : Incomplete neutralization (e.g., using NaOH) can lead to product loss during filtration .
  • Scale effects : Pilot-scale reactions may underperform due to heat/mass transfer inefficiencies.

Applications in Drug Discovery

Q. How is this compound utilized in fragment-based drug design?

  • Methodological Answer : Key steps include:

  • Fragment screening : Use SPR or MST to measure binding affinity.
  • Structural elaboration : Add substituents (e.g., fluorophenyl groups) to enhance potency, as seen in kinase inhibitor development .
  • Case study : A nitropyridazine analog (JWS-USC-75-IX) was synthesized via cyclization with glyoxal, demonstrating cognitive-enhancing effects in vitro .

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